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Compound of Interest

Compound Name: 5-Hydroxy-3,7-dimethoxyflavone

CAS No.: 70786-48-0

Cat. No.: B1239686

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analysis of 5-Hydroxy-3,7-dimethoxyflavone, a naturally occurring polymethoxyflavone. This

document is intended to serve as a valuable resource for researchers, scientists, and

professionals in the field of drug development and natural product chemistry.

Introduction
5-Hydroxy-3,7-dimethoxyflavone is a flavonoid that has been isolated from various plant

sources, notably from the rhizomes of Kaempferia parviflora (black ginger).[1] Flavonoids, a

broad class of plant secondary metabolites, are of significant interest to the scientific

community due to their diverse and potent biological activities. This particular flavone has been

reported to exhibit inhibitory activity against Ca2+ signal-mediated cell-cycle regulation in

yeast. Understanding its structural and spectroscopic properties is crucial for its identification,

characterization, and further investigation into its therapeutic potential.
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The following tables summarize the key spectroscopic data for 5-Hydroxy-3,7-
dimethoxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectroscopic Data of 5-Hydroxy-3,7-dimethoxyflavone

Proton Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-6 6.35 d 2.1

H-8 6.45 d 2.1

H-2', H-6' 8.04 dd 8.0, 1.6

H-3', H-5' 7.50 m

H-4' 7.55 m

3-OCH₃ 3.87 s

7-OCH₃ 3.86 s

5-OH 12.5 s

Solvent: CDCl₃. Data adapted from a study on metabolites from Kaempferia parviflora.[2]

Table 2: ¹³C-NMR Spectroscopic Data of 5-Hydroxy-3,7-dimethoxyflavone
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Carbon Position Chemical Shift (δ) ppm

C-2 156.02

C-3 139.75

C-4 179.05

C-5 162.10

C-6 97.00

C-7 165.66

C-8 91.50

C-9 157.00

C-10 106.50

C-1' 131.00

C-2' 128.00

C-3' 128.80

C-4' 131.50

C-5' 128.80

C-6' 128.00

3-OCH₃ 60.10

7-OCH₃ 56.00

Solvent: CDCl₃. Data adapted from a study on metabolites from Kaempferia parviflora.[2]

Mass Spectrometry (MS)
Mass spectrometry data for 5-Hydroxy-3,7-dimethoxyflavone is consistent with its molecular

formula C₁₇H₁₄O₅ and a molecular weight of 298.29 g/mol .

Table 3: Mass Spectrometry Data for 5-Hydroxy-3,7-dimethoxyflavone
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Technique Ionization Mode Observed m/z Interpretation

ESI-MS Positive 299.0917 [M+H]⁺

Note: This data is based on the expected mass and common fragmentation patterns of

flavonoids. Specific experimental mass spectra for this compound were not detailed in the

reviewed literature.

Infrared (IR) Spectroscopy
The IR spectrum of 5-Hydroxy-3,7-dimethoxyflavone is expected to show characteristic

absorption bands for its functional groups.

Table 4: Predicted FT-IR Absorption Bands for 5-Hydroxy-3,7-dimethoxyflavone

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400 O-H (phenolic) Stretching

~3050 C-H (aromatic) Stretching

~2950, ~2850 C-H (methyl) Stretching

~1655 C=O (γ-pyrone) Stretching

~1610, ~1580, ~1500 C=C (aromatic) Stretching

~1250, ~1050 C-O (ether and phenol) Stretching

Note: This is a predicted spectrum based on the functional groups present in the molecule. For

comparison, the structurally similar isomer 5,7-Dimethoxy-3-hydroxyflavone shows

characteristic IR peaks.[3]

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands, referred to as

Band I (300-400 nm) and Band II (240-280 nm).

Table 5: Predicted UV-Vis Absorption Maxima for 5-Hydroxy-3,7-dimethoxyflavone
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Solvent Band I (λₘₐₓ, nm) Band II (λₘₐₓ, nm)

Methanol ~330-350 ~270

Note: The exact absorption maxima can be influenced by the solvent and substitution pattern.

This prediction is based on the general spectral characteristics of flavones with similar

oxygenation patterns.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

flavonoids like 5-Hydroxy-3,7-dimethoxyflavone.

Sample Preparation
For spectroscopic analysis, 5-Hydroxy-3,7-dimethoxyflavone is typically isolated and purified

from its natural source, such as Kaempferia parviflora, using chromatographic techniques like

column chromatography and preparative thin-layer chromatography.[4] The purity of the

isolated compound is then confirmed before spectroscopic analysis.

NMR Spectroscopy
¹H and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500

MHz). The purified sample is dissolved in a deuterated solvent, commonly chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane

(TMS) as an internal standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments

are conducted to enable the complete assignment of proton and carbon signals.

Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer coupled with a

chromatographic system, such as liquid chromatography (LC-MS) or gas chromatography (GC-

MS). Electrospray ionization (ESI) is a common soft ionization technique used for flavonoids,

which allows for the detection of the molecular ion. High-resolution mass spectrometry (HRMS)

can be employed to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy
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FT-IR spectra are recorded using an FT-IR spectrometer. The sample can be prepared as a

KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is

typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. The purified

compound is dissolved in a spectroscopic grade solvent, such as methanol or ethanol, to

obtain a dilute solution. The spectrum is scanned over a wavelength range of 200-600 nm.

Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the isolation and

spectroscopic analysis of 5-Hydroxy-3,7-dimethoxyflavone.
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Caption: Experimental workflow for the isolation and spectroscopic analysis of 5-Hydroxy-3,7-
dimethoxyflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239686?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

